BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data of 4-Amino-2-chloro-3-
nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Amino-2-chloro-3-nitropyridine

Cat. No.: B048866

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-chloro-3-
nitropyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-2-chloro-
3-nitropyridine (CAS No: 2789-25-5), a critical intermediate in the synthesis of various
bioactive molecules, including anti-HCV agents and potential anti-inflammatory compounds.[1]
[2] A thorough understanding of its spectroscopic profile is paramount for identity confirmation,
purity assessment, and quality control in research and drug development settings. This
document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR), mass
spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, offering field-proven insights
into data acquisition and interpretation.

Molecular Structure and Spectroscopic Implications

The structural features of 4-Amino-2-chloro-3-nitropyridine—a substituted pyridine ring with
amino, chloro, and nitro groups—agive rise to a distinct and predictable spectroscopic
fingerprint. The electron-donating amino group and the electron-withdrawing nitro and chloro
groups create a unique electronic environment, significantly influencing the chemical shifts of
the aromatic protons and carbons.

Caption: Molecular Structure of 4-Amino-2-chloro-3-nitropyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms
in this molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-de) is
preferred due to its excellent solubilizing power for this compound and its ability to allow for the
observation of exchangeable amine protons.

'H NMR Spectroscopy

The proton NMR spectrum displays two distinct signals in the aromatic region corresponding to
the two protons on the pyridine ring, and a broader signal for the amino group protons.

Table 1: *H NMR Spectroscopic Data (500 MHz, DMSO-ds)

) Chemical Shift (5, o Coupling Constant
Assigned Proton Multiplicity
ppm) (3, Hz)
H-6 7.91 Doublet (d) 6.0
H-5 6.83 Doublet (d) 6.0
-NH:z 7.37 Singlet (s, broad) N/A

Source: ChemicalBook[1]
Interpretation:

o Aromatic Protons: The signals at 7.91 ppm and 6.83 ppm are characteristic of protons on a
pyridine ring.[1] The downfield shift of H-6 is attributed to the anisotropic effect of the
neighboring nitrogen atom and the electron-withdrawing nature of the substituents. The
observed coupling constant of 6.0 Hz is typical for ortho-coupling between H-5 and H-6.

e Amino Protons: The broad singlet at 7.37 ppm, integrating to two protons, is characteristic of
the amino (-NHz) group.[1] The broadness is a result of quadrupole broadening from the *N
nucleus and potential chemical exchange with trace amounts of water in the solvent.

Caption: *H NMR chemical shift assignments for the molecule.
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3C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum is expected to show five distinct signals,
corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily
influenced by the attached substituents.

Table 2: 3C NMR Spectroscopic Data (125 MHz, DMSO-de)

Assigned Carbon Chemical Shift (6, ppm)
C-2 149.54
C-4 149.24
C-6 142.69
C-3 142.33
C-5 122.45

Source: ChemicalBook. Note: Specific assignments can vary and may require advanced 2D
NMR techniques for unambiguous confirmation.[1]

Interpretation:

» Substituted Carbons: The carbons directly attached to heteroatoms or electron-withdrawing
groups (C-2, C-3, C-4) are significantly deshielded and appear furthest downfield. The
signals at 149.54 ppm and 149.24 ppm are likely due to C-2 (bonded to Cl and N) and C-4
(bonded to the amino group and N).[1] The carbon bearing the nitro group (C-3) is also
expected to be significantly downfield.[1]

¢ Unsubstituted Carbons: C-5 and C-6, which are bonded to hydrogen, are observed further
upfield. The signal at 122.45 ppm is assigned to C-5.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups within the molecule.
The analysis focuses on characteristic vibrational frequencies.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7304271.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7304271.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7304271.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7304271.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Predicted IR Absorption Bands

. . . Expected Frequency
Functional Group Vibration Type
Range (cm™?)

. N-H Symmetric &
Amino (-NHz) . 3300 - 3500
Asymmetric Stretch

Aromatic C-H C-H Stretch 3000 - 3100
Nitro (-NOz2) Asymmetric N-O Stretch 1500 - 1570
Nitro (-NOz2) Symmetric N-O Stretch 1330 - 1370
Aromatic Ring C=C and C=N Stretch 1400 - 1600
C-Cl Bond C-ClI Stretch 600 - 800

Source: Standard IR spectroscopy correlation tables.

Interpretation: The IR spectrum will be dominated by strong, sharp peaks in the 3300-3500
cm~1 region, confirming the presence of the primary amine. Two very strong absorptions
between 1570 cm~* and 1330 cm™! are definitive evidence for the nitro group. The aromatic
ring stretches and the C-CI stretch will appear in the fingerprint region, confirming the overall
structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound.

Table 4: Mass Spectrometry Data

Parameter Value Source
Molecular Weight 173.56 g/mol [3][4]
Exact Mass 172.999207 Da [3]

| Molecular Formula | CsHaCINsO2 |[3][4] |

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.echemi.com/products/pid_Seven18944-4-amino-2-chloro-3-nitropyridine.html
https://www.chembk.com/en/chem/4-AMINO-2-CHLORO-3-NITROPYRIDINE
https://www.echemi.com/products/pid_Seven18944-4-amino-2-chloro-3-nitropyridine.html
https://www.echemi.com/products/pid_Seven18944-4-amino-2-chloro-3-nitropyridine.html
https://www.chembk.com/en/chem/4-AMINO-2-CHLORO-3-NITROPYRIDINE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Interpretation: The key feature in the mass spectrum is the molecular ion peak (M*). Due to the
natural abundance of chlorine isotopes (3°Cl = 75.8%, 3/Cl = 24.2%), the molecular ion will
appear as a characteristic doublet: a peak at m/z = 173 (for the 3>Cl isotopologue) and a peak
at m/z = 175 (for the 37Cl isotopologue). The intensity ratio of these peaks (M* : M+2*) will be
approximately 3:1, providing unambiguous evidence for the presence of a single chlorine atom

in the molecule.

Relative Intensity

M]* [M+2]*
Expected MS Isotopic Pattern for [M]* (CsH43>CIN302) (CsH437CIN302)
m/z~ 173 m/z ~ 175

Intensity Ratio = 3:1

100% ~32%

Click to download full resolution via product page
Caption: Expected 3:1 isotopic pattern for the molecular ion peak in MS.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated 1t-

system of the molecule.

Table 5: UV-Visible Absorption Data

Molar

Solvent A_max (nm) Absorptivity pH Source
(€)

H20 238.0 13586 11 [1]
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| H20 | 238 | Not Specified | Not Specified |[4] |

Interpretation: The strong absorption at 238 nm is attributed to m — 1T* electronic transitions
within the highly conjugated nitropyridine aromatic system.[1][4] The position and intensity of
this peak are sensitive to solvent polarity and pH, which can affect the protonation state of the
amino group and the pyridine nitrogen, thereby altering the electronic structure of the
chromophore.

Standard Operating Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data
discussed. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-2-chloro-3-nitropyridine and
dissolve it in ~0.6 mL of DMSO-ds containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrument Setup: Place the sample in a 400 or 500 MHz NMR spectrometer. Lock onto the
deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

e 1H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse
angle with a relaxation delay of 1-2 seconds is typically sufficient.

e 13C Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g.,
zgpg30). A larger number of scans will be required due to the low natural abundance of 3C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase the spectra and reference the TMS peak to 0.00 ppm for *H and 13C. Integrate the H
signals.

FT-IR Spectroscopy Protocol (ATR Method)

e Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a
background spectrum of the empty ATR unit.
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o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring complete coverage. Apply pressure using the anvil to ensure good contact.

o Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a
resolution of 4 cm~1.

o Data Processing: The resulting spectrum is automatically ratioed against the background
scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI Method)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.

 Instrument Setup: Infuse the sample solution into an Electrospray lonization (ESI) source
coupled to a mass analyzer (e.g., Quadrupole or TOF).

o Data Acquisition: Acquire the spectrum in positive ion mode. The capillary voltage, cone
voltage, and desolvation gas temperature should be optimized to maximize the signal of the
molecular ion [M+H]*.

o Data Analysis: Identify the molecular ion peak and its corresponding isotopic pattern.

UV-Vis Spectroscopy Protocol

o Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent
(e.g., water, ethanol). Create a series of dilutions to find a concentration that yields an
absorbance between 0.1 and 1.0.

o Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline
spectrum.

o Data Acquisition: Replace the solvent with the sample solution and record the absorption
spectrum over a range of 200-800 nm.

o Data Analysis: Identify the wavelength of maximum absorbance (A_max).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b048866?utm_src=pdf-body
https://www.benchchem.com/product/b048866?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7304271.htm
https://www.chemimpex.com/products/29020
https://www.echemi.com/products/pid_Seven18944-4-amino-2-chloro-3-nitropyridine.html
https://www.chembk.com/en/chem/4-AMINO-2-CHLORO-3-NITROPYRIDINE
https://www.benchchem.com/product/b048866#spectroscopic-data-of-4-amino-2-chloro-3-nitropyridine
https://www.benchchem.com/product/b048866#spectroscopic-data-of-4-amino-2-chloro-3-nitropyridine
https://www.benchchem.com/product/b048866#spectroscopic-data-of-4-amino-2-chloro-3-nitropyridine
https://www.benchchem.com/product/b048866#spectroscopic-data-of-4-amino-2-chloro-3-nitropyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b048866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

